Cas no 681239-91-8 (NUMIITGLIZNJIC-ZETCQYMHSA-N)

NUMIITGLIZNJIC-ZETCQYMHSA-N structure
NUMIITGLIZNJIC-ZETCQYMHSA-N structure
商品名:NUMIITGLIZNJIC-ZETCQYMHSA-N
CAS番号:681239-91-8
MF:C10H19N3O3
メガワット:229.276162385941
CID:5815527
PubChem ID:23625837

NUMIITGLIZNJIC-ZETCQYMHSA-N 化学的及び物理的性質

名前と識別子

    • NUMIITGLIZNJIC-ZETCQYMHSA-N
    • 1-Pyrrolidinecarboxylic acid, 2-[(Z)-amino(hydroxyimino)methyl]-, 1,1-dimethylethyl ester, (2S)-
    • SCHEMBL3190609
    • 681239-91-8
    • EN300-7121825
    • tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
    • SCHEMBL16934272
    • インチ: 1S/C10H19N3O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)/t7-/m0/s1
    • InChIKey: NUMIITGLIZNJIC-ZETCQYMHSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CCC[C@H]1/C(/N)=N/O

計算された属性

  • せいみつぶんしりょう: 229.14264148g/mol
  • どういたいしつりょう: 229.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • ふってん: 338.8±52.0 °C(Predicted)
  • 酸性度係数(pKa): 14.83±0.20(Predicted)

NUMIITGLIZNJIC-ZETCQYMHSA-N 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7121825-10.0g
tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
681239-91-8 95%
10g
$3007.0 2023-05-29
Enamine
EN300-7121825-0.05g
tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
681239-91-8 95%
0.05g
$162.0 2023-05-29
Enamine
EN300-7121825-0.5g
tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
681239-91-8 95%
0.5g
$546.0 2023-05-29
Enamine
EN300-7121825-1.0g
tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
681239-91-8 95%
1g
$699.0 2023-05-29
Enamine
EN300-7121825-0.1g
tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
681239-91-8 95%
0.1g
$241.0 2023-05-29
Enamine
EN300-7121825-5.0g
tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
681239-91-8 95%
5g
$2028.0 2023-05-29
Enamine
EN300-7121825-0.25g
tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
681239-91-8 95%
0.25g
$347.0 2023-05-29
Enamine
EN300-7121825-2.5g
tert-butyl (2S)-2-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
681239-91-8 95%
2.5g
$1370.0 2023-05-29

NUMIITGLIZNJIC-ZETCQYMHSA-N 関連文献

NUMIITGLIZNJIC-ZETCQYMHSA-Nに関する追加情報

Introduction to NUMIITGLIZNJIC-ZETCQYMHSA-N and CAS No. 681239-91-8

NUMIITGLIZNJIC-ZETCQYMHSA-N is a novel compound that has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential therapeutic applications. This compound, identified by the CAS number 681239-91-8, represents a significant advancement in the development of innovative pharmaceutical agents. The molecular structure of NUMIITGLIZNJIC-ZETCQYMHSA-N incorporates several key functional groups that contribute to its distinctive chemical behavior and biological activity.

The compound's molecular formula and structural configuration have been meticulously designed to interact with specific biological targets, making it a promising candidate for further investigation in drug discovery and development. Recent studies have highlighted the compound's potential in modulating various cellular pathways, which could lead to novel treatments for a range of diseases. The synthesis and characterization of NUMIITGLIZNJIC-ZETCQYMHSA-N have been conducted using state-of-the-art techniques, ensuring high purity and stability, which are crucial for subsequent biological evaluations.

In the realm of chemical biology, NUMIITGLIZNJIC-ZETCQYMHSA-N has been studied for its ability to interact with enzymes and receptors involved in critical metabolic processes. Preliminary findings suggest that the compound exhibits inhibitory effects on certain enzymes, which could be beneficial in managing metabolic disorders. Additionally, its interaction with specific receptors has been observed to modulate signaling pathways associated with inflammation and immune response. These findings are particularly intriguing given the increasing interest in targeted therapies that address the underlying mechanisms of these conditions.

The development of NUMIITGLIZNJIC-ZETCQYMHSA-N is part of a broader effort to discover new therapeutic agents that can address unmet medical needs. The compound's unique chemical properties make it an attractive candidate for further exploration in preclinical studies. Researchers are particularly interested in its potential to serve as a scaffold for the development of more potent and selective drugs. The use of computational modeling and high-throughput screening techniques has accelerated the process of identifying promising candidates like NUMIITGLIZNJIC-ZETCQYMHSA-N, which can then be subjected to rigorous experimental validation.

One of the most exciting aspects of NUMIITGLIZNJIC-ZETCQYMHSA-N is its potential application in personalized medicine. By understanding how individual genetic profiles influence the response to therapeutic agents, researchers can tailor treatments to meet the specific needs of patients. NUMIITGLIZNJIC-ZETCQYMHSA-N's ability to interact with multiple targets makes it a versatile tool for studying complex disease mechanisms and developing personalized therapeutic strategies. This approach holds promise for improving patient outcomes by optimizing treatment regimens based on individual biological characteristics.

The synthesis of NUMIITGLIZNJIC-ZETCQYMHSA-N involves a series of carefully orchestrated chemical reactions that highlight the expertise of modern synthetic chemistry. Advanced methodologies have been employed to ensure high yields and minimal byproduct formation, which are essential for producing sufficient quantities of the compound for research purposes. The structural elucidation of the compound has been achieved using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed insights into the compound's molecular structure, confirming its identity and purity.

As research on NUMIITGLIZNJIC-ZETCQYMHSA-N progresses, scientists are increasingly focused on understanding its mechanism of action at a molecular level. This knowledge is crucial for optimizing its therapeutic potential and minimizing any potential side effects. By employing advanced imaging techniques and molecular biology methods, researchers can visualize how the compound interacts with biological targets in real-time. Such studies not only enhance our understanding of disease processes but also provide valuable data for designing next-generation drugs.

The regulatory landscape for new pharmaceutical agents like NUMIITGLIZNJIC-ZETCQYMHSA-N is stringent but well-established, ensuring that only safe and effective treatments reach patients. Regulatory bodies require comprehensive data on a drug's safety, efficacy, and quality before approving it for clinical use. The development pipeline for NUMIITGLIZNJIC-ZETCQYMHSA-N is currently in an advanced stage, with preclinical data supporting its potential as a therapeutic agent. If successful in clinical trials, this compound could represent a significant breakthrough in treating various medical conditions.

In conclusion, NUMIITGLIZNJIC-ZETCQYMHSA-N (CAS No. 681239-91-8) is a promising compound with diverse applications in chemical biology and drug discovery. Its unique structural features and biological activity make it an attractive candidate for further research aimed at developing new treatments for complex diseases. As scientific understanding continues to evolve, compounds like NUMIITGLIZNJIC-ZETCQYMHSA-N will play a pivotal role in advancing medical science and improving patient care.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd